
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.165 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and leads to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to ensure high yields and purity. Additionally, solid-phase synthesis and photocatalytic methods have been explored for the efficient production of piperazine derivatives .
化学反応の分析
Types of Reactions
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
科学的研究の応用
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,5-Dioxopiperazine: A simpler member of the dioxopiperazine family, often referred to as cyclo-gly-gly.
2,5-Dimethyl-3-furoic acid: Another compound with a similar structural motif but different functional groups.
Uniqueness
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both dioxopiperazine and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
875256-25-0 |
|---|---|
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC名 |
2,2-dimethyl-3,5-dioxopiperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c1-7(2)5(11)8-4(10)3-9(7)6(12)13/h3H2,1-2H3,(H,12,13)(H,8,10,11) |
InChIキー |
IYLKHFGSVRNESE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=O)CN1C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)
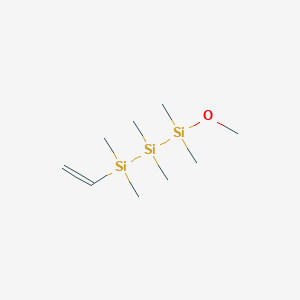

![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
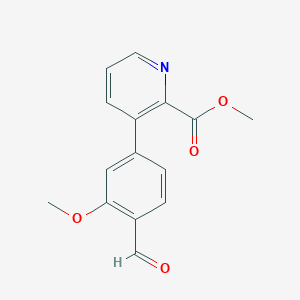

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
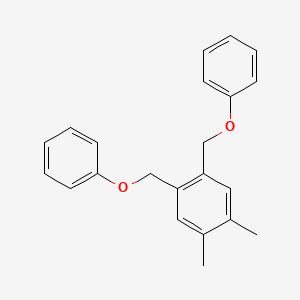
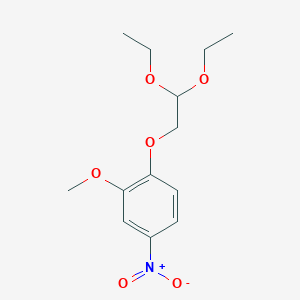


![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
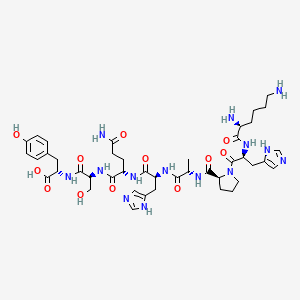
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)
